1-Ethyl-3-isopropylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-11-6-5-10-9(7-11)8(2)3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKFSDJLXTYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 1 Ethyl 3 Isopropylpiperazine Derivatives
Detailed Mechanistic Investigations of Piperazine (B1678402) Ring-Forming Reactions
The construction of the piperazine ring itself is a fundamental aspect of synthesizing derivatives like 1-ethyl-3-isopropylpiperazine. Various methods have been developed, often involving the cyclization of precursors containing the requisite atoms.
One general approach involves the catalytic reductive cyclization of dioximes. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring. The proposed mechanism for this transformation involves several key steps:
Catalytic Hydrogenolysis : The process begins with the hydrogenolysis of both N-O bonds in the dioxime precursor, which generates a diimine intermediate.
Cyclization : This diimine intermediate then undergoes cyclization to form a dihydropyrazine.
Reduction and Elimination : Subsequent hydrogenation of a C=N bond, followed by the elimination of ammonia (B1221849) and a final reduction step, yields the saturated piperazine ring. nih.gov
For the specific synthesis of a 3-isopropylpiperazine derivative, this would involve starting materials that lead to the desired substitution pattern. The stereochemical outcome of such reactions often favors the formation of cis-isomers, which can be explained by the addition of dihydrogen from the less sterically hindered side of an intermediate. nih.gov
Another modern strategy for forming substituted piperazines is through photoredox catalysis. organic-chemistry.org For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines. organic-chemistry.org This process involves the generation of an α-amino radical that cyclizes with an in situ generated imine. mdpi.comorganic-chemistry.org
The Stannyl Amine Protocol (SnAP) offers a convergent method for synthesizing piperazines from aldehydes. mdpi.com This strategy relies on the generation of a radical from a stannane (B1208499) reagent, which then undergoes a combined cyclization and C-C bond addition to an imine. mdpi.comnih.gov Mechanistically, the reaction is initiated by the copper-mediated oxidation of the C–Sn bond to form a heteroatom-stabilized α-aminyl radical, which then cyclizes with the imine intermediate. mdpi.com
| Ring-Forming Reaction | Key Intermediates | Proposed Mechanism Highlights |
| Catalytic Reductive Cyclization of Dioximes | Diimine, Dihydropyrazine | Sequential hydrogenolysis, cyclization, and reduction. nih.gov |
| Photoredox Decarboxylative Annulation | α-amino radical, imine | Radical cyclization onto an in situ formed imine. mdpi.comorganic-chemistry.org |
| Stannyl Amine Protocol (SnAP) | α-aminyl radical, imine | Copper-mediated radical generation and cyclization. mdpi.com |
Alkylation, Acylation, and Amination Reactions on Piperazine Nitrogen Atoms
The two nitrogen atoms in the piperazine ring are nucleophilic and can readily undergo reactions such as alkylation, acylation, and amination. For a dissymmetrically substituted piperazine like 3-isopropylpiperazine, controlling the regioselectivity of these reactions is a key synthetic challenge.
Achieving selective mono-alkylation at either the N1 or N4 position is crucial for synthesizing specific derivatives like this compound. The relative reactivity of the two nitrogen atoms can be influenced by steric hindrance and electronic effects. In 3-isopropylpiperazine, the N1 nitrogen is adjacent to the bulky isopropyl group, making it more sterically hindered than the N4 nitrogen.
Direct alkylation with an ethylating agent would likely favor reaction at the less hindered N4 position. To achieve ethylation at the N1 position, a common strategy involves the use of protecting groups to block the N4 position first. Another approach is reductive amination, where a piperazine is reacted with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent. nih.gov
Recent advances in photoredox catalysis have provided methods for site-selective C-H alkylation adjacent to one of the nitrogen atoms, relying on the electronic differentiation between the two nitrogens. bohrium.comnsf.gov While this functionalizes the carbon skeleton, similar principles of electronic differentiation can be exploited for selective N-functionalization.
Orthogonal protecting groups are essential tools for the selective functionalization of the two different nitrogen atoms in a piperazine ring. rsc.orgresearchgate.net These are groups that can be removed under different chemical conditions, allowing for sequential reactions at each nitrogen. iris-biotech.de
A common strategy is the use of the Fmoc/tBu pair of protecting groups. iris-biotech.de For instance, one nitrogen can be protected with a Boc (tert-butoxycarbonyl) group, which is acid-labile, while the other is protected with a Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) group, which are removed under different conditions (hydrogenolysis for Cbz, base for Fmoc). rsc.orgiris-biotech.de
To synthesize this compound, one could start with a 2-isopropylpiperazine (B1296634) precursor and protect both nitrogen atoms with orthogonal groups. For example, N1 could be protected with a group that is more difficult to remove, while N4 is protected with an easily removable group like Boc. After deprotection of N4, the ethyl group can be introduced. Subsequently, the protecting group at N1 is removed. This strategy allows for precise control over the substitution pattern. rsc.orgresearchgate.net
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Cbz |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu |
| Carboxybenzyl | Cbz | Hydrogenolysis (Pd/C, H₂) | Boc, Fmoc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Boc |
Stereochemical Outcomes and Diastereoselective Control in Piperazine Functionalization
The presence of a substituent at the C3 position (the isopropyl group) in this compound means that this carbon is a stereocenter. Therefore, controlling the stereochemistry during synthesis and subsequent reactions is critical.
Synthetic routes starting from chiral α-amino acids can be used to produce enantiomerically pure 2-substituted piperazines, which can be precursors to 3-substituted analogs. rsc.org One method involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org
Once a chiral piperazine is formed, subsequent functionalization reactions must be controlled to avoid racemization and to achieve the desired diastereomer. For example, direct C-H lithiation of N-Boc-protected piperazines can be performed asymmetrically by using a chiral ligand like (-)-sparteine. nih.govmdpi.com This allows for the introduction of substituents at the α-carbon with high enantioselectivity. nih.gov
Furthermore, visible light-mediated epimerization has been demonstrated as a powerful tool for editing the stereochemical configuration of piperazines. nih.gov This process, which can proceed through a thiyl radical-mediated hydrogen atom transfer (HAT), allows for the conversion of a less stable diastereomer, which might be the major product of a particular synthesis, into the more thermodynamically stable isomer. nih.gov
Investigations into Oxidation, Reduction, and Rearrangement Reactions Involving the Piperazine Core
The piperazine ring can undergo a variety of transformations that alter its core structure.
Oxidation: The oxidation of piperazines can lead to several products depending on the oxidant and reaction conditions. The OH-initiated photo-oxidation of piperazine in atmospheric conditions has been studied, showing that the reaction proceeds via both C-H and N-H abstraction to form products like 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, and 1-nitrosopiperazine. nih.gov Theoretical studies suggest that under tropospheric conditions, the piperazine radical formed after H-abstraction reacts with O₂ to predominantly yield a cyclic imine and HO₂. chemrxiv.org The oxidation of N-blocked piperazine-2,5-diones with reagents like sulfur in dimethylformamide can result in dehydrogenation. rsc.org
Reduction: The reduction of pyrazine (B50134) or its derivatives is a common method for synthesizing piperazines. The electrochemical reduction of pyrazines proceeds through a series of steps involving 1,4-dihydropyrazine (B12976148) and 1,2,3,4-tetrahydropyrazine intermediates before yielding the fully saturated piperazine.
Rearrangement Reactions: Various rearrangement reactions have been employed in the synthesis of piperazine analogs. These include the Diaza-Cope, Mumm, Ugi-Smiles, [2+3]-Stevens, Aza-Wittig, Curtius, and Schmidt rearrangements. researchgate.netbenthamdirect.comtandfonline.comeurekaselect.com These reactions provide powerful tools for constructing the piperazine skeleton from different starting materials and can introduce a wide range of functional groups. For instance, the Diaza-Cope rearrangement involves the thermal or catalytic rearrangement of a 1,5-diene system containing two nitrogen atoms, which can be a pathway to form substituted piperazine rings.
| Transformation | Reagents/Conditions | Typical Products |
| Oxidation | OH radicals, light | Tetrahydropyrazines, Nitropiperazines nih.gov |
| Sulfur in DMF | Dehydrogenated derivatives rsc.org | |
| Reduction | Electrochemical reduction | Dihydropyrazines, Tetrahydropyrazines |
| Rearrangement | Heat or Catalyst | Substituted Piperazine Analogs researchgate.netbenthamdirect.comtandfonline.comeurekaselect.com |
Research Applications of 1 Ethyl 3 Isopropylpiperazine As a Chemical Scaffold in Academic Disciplines
Utility as a Chemical Building Block in Organic Synthesis
The substituted piperazine (B1678402) framework is a cornerstone in the construction of complex molecules and the generation of compound libraries for high-throughput screening. The unique substitution pattern of 1-Ethyl-3-isopropylpiperazine offers specific advantages in these synthetic endeavors.
While direct examples of the use of this compound as a synthetic intermediate are scarce in the literature, the reactivity of analogous N-alkyl and C-alkyl piperazines provides a clear indication of its potential. N-ethylpiperazine is frequently used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals. nih.gov For instance, it can be acylated or alkylated at the secondary amine to introduce additional functional groups. nih.gov A common synthetic route to N-ethylpiperazine involves the reaction of piperazine with reagents such as ethanol (B145695) over a catalyst or ethyl iodide. google.comprepchem.com
Similarly, 3-substituted piperazines are valuable intermediates. For example, methods for the selective synthesis of 1-alkyl-3-phenylpiperazines have been developed, highlighting the utility of this class of compounds. researchgate.net The synthesis of chiral 3-substituted piperazine-2-acetic acid esters from 1,2-diamines further demonstrates the role of C3-substituted piperazines as versatile building blocks. nih.gov Based on these precedents, this compound could serve as a key intermediate in multi-step syntheses. The secondary amine provides a reactive site for further functionalization, while the ethyl and isopropyl groups can influence the steric and electronic properties of the final molecule.
Table 1: Examples of Reactions Utilizing Piperazine Intermediates
| Reactant(s) | Reagent(s) | Product Type | Potential Application |
| Piperazine, Ethanol | Cu-Co-Mo/Al2O3 catalyst | N-ethylpiperazine | Intermediate for pharmaceuticals and agrochemicals |
| N-nitroso piperazine, Ethyl iodide | K2CO3, Acetone | N-ethyl-N'-nitrosopiperazine | Synthetic intermediate |
| Oleanonic acid chloride, N-ethylpiperazine | Triethylamine | N-ethylpiperazinyl-amide of oleanonic acid | Cytotoxic agent |
| 2-oxo-3-phenylpiperazine, Alkyl halide | NaH, DMF | 1-alkyl-2-oxo-3-phenylpiperazine | Intermediate for 1-alkyl-3-phenylpiperazines |
This table is illustrative and based on the synthesis of related N-ethyl and C3-substituted piperazines.
The piperazine scaffold is a popular choice for the construction of chemical libraries due to the ease with which substituents can be introduced at the two nitrogen atoms. researchgate.net this compound, with its remaining secondary amine, is an ideal starting point for creating a library of derivatives. By reacting this compound with a variety of carboxylic acids, sulfonyl chlorides, and other electrophiles, a diverse set of compounds can be rapidly synthesized. This approach is commonly used in drug discovery to explore a wide range of chemical space and identify initial hits. The fixed ethyl and isopropyl groups would provide a constant structural element across the library, allowing for the systematic evaluation of the impact of the newly introduced substituents on biological activity.
Exploration of Structure-Activity Relationships within Piperazine Frameworks in Medicinal Chemistry Research
The piperazine ring is considered a "privileged scaffold" as it is found in a multitude of biologically active compounds. encyclopedia.pub The substituents on the nitrogen and carbon atoms of the piperazine ring play a crucial role in determining the pharmacological profile of these molecules. nih.gov
Carbon substitution on the piperazine ring, such as the isopropyl group at the C3 position, introduces a chiral center and can have a profound effect on biological activity. nih.gov Studies on methyl-substituted aryl piperazinium compounds have shown that the position of the alkyl group is critical; additions at the C3 position greatly reduced activity at nicotinic acetylcholine (B1216132) receptors compared to additions at the C2 position. nih.gov This highlights the importance of the specific substitution pattern in determining biological interactions. The isopropyl group, being larger than a methyl group, would likely have an even more pronounced steric influence on receptor binding. The combination of N- and C-substituents allows for fine-tuning of the molecule's properties to optimize its interaction with a biological target. researchgate.net
Table 2: Influence of Substitution on Piperazine Derivatives' Biological Activity
| Compound Class | Substitution Pattern | Effect on Biological Activity |
| Aryl piperazinium compounds | C3-methyl substitution | Reduced activity at nicotinic acetylcholine receptors |
| N-substituted piperazines | N-indole derivatives | High affinity and selectivity for D3 dopamine (B1211576) receptor |
| Oleanonic acid derivatives | N-ethylpiperazinyl-amide | Cytotoxic effects on cancer cell lines |
This table provides examples of how N- and C-substitutions on the piperazine ring can impact biological activity, based on studies of related compounds.
The design of piperazine derivatives for specific biological targets often involves a modular approach, where different substituents are systematically varied to probe the binding pocket of a protein. nih.govnih.gov this compound can be viewed as a scaffold that can be further elaborated to create tailored ligands. The ethyl group at the N1 position and the isopropyl group at the C3 position would occupy specific regions of a binding site, and their interactions could be modeled using computational chemistry. The secondary amine at the N4 position provides a convenient handle for attaching other chemical moieties, such as aromatic rings or hydrogen-bonding groups, to explore other regions of the binding pocket. This systematic approach allows for the development of highly potent and selective ligands. auburn.edu
Significance of Piperazine Chirality in Stereoselective Synthesis Research
The presence of a substituent at the C3 position of the piperazine ring, such as the isopropyl group in this compound, creates a chiral center. Chirality is a fundamental aspect of molecular recognition in biological systems, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. researchfloor.org
The development of synthetic methods to produce enantiomerically pure substituted piperazines is therefore of great importance. nih.gov Research in this area focuses on asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction. For instance, studies on the stereoselective alkylation of 3-substituted-2-oxopiperazines have provided insights into the factors that control the facial selectivity of the reaction. mdpi.com The synthesis of chiral monosubstituted piperazines from nosylamide-activated aziridines is another example of a stereoselective route to these important building blocks. nih.gov
The availability of enantiomerically pure this compound would be highly valuable for several reasons. It would allow for the synthesis of single-enantiomer complex molecules, which is often a requirement for regulatory approval of new drugs. Furthermore, it would enable researchers to investigate the stereochemical requirements for binding to a particular biological target, providing a deeper understanding of the structure-activity relationship. The distinct pharmacological profiles of the two enantiomers of a chiral piperazine derivative can provide valuable information for the rational design of more selective and effective therapeutic agents. nih.gov
Emerging Applications in Materials Chemistry Research (e.g., related to ionic liquids)
The unique molecular architecture of this compound makes it a promising candidate for the synthesis of novel materials, particularly in the burgeoning field of ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. mdpi.commdpi.com The this compound scaffold can be readily converted into a cation, forming the basis for a new family of piperazinium-based ionic liquids.
The formation of an ionic liquid from this compound involves a chemical process known as quaternization. In this process, the nitrogen atom(s) of the piperazine ring are alkylated to create a positively charged piperazinium cation. This cation can then be paired with a variety of inorganic or organic anions, such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻), to form an ionic liquid. mdpi.comresearchgate.net
The specific ethyl and isopropyl groups on the piperazine ring are expected to significantly influence the physicochemical properties of the resulting ionic liquid. Research on other alkyl-substituted imidazolium (B1220033) and piperidinium (B107235) ionic liquids has shown that the length and branching of the alkyl chains affect key characteristics like viscosity, thermal stability, and density. rsc.orgnih.gov The presence of the ethyl and isopropyl groups on the 1-ethyl-3-isopropylpiperazinium cation would likely result in a less symmetric structure, which can disrupt crystal lattice formation and lower the melting point. Furthermore, these alkyl groups influence van der Waals interactions between the ions, which in turn affects the liquid's viscosity and cohesive energy. rsc.orgnih.gov
Research into structurally similar piperazinium-based ionic liquids has revealed their potential in a range of applications. For instance, N-alkylpiperazinium lactate (B86563) salts have been successfully synthesized and employed as effective extractants for the removal of aromatic sulfur compounds from hydrocarbon fuels. researchgate.netacs.org This suggests that ionic liquids derived from this compound could be investigated for similar "green solvent" applications in extractive desulfurization.
Moreover, the high ionic conductivity, wide electrochemical window, and good thermal stability characteristic of related heterocyclic ionic liquids, such as those based on piperidinium, make them excellent candidates for electrolytes in electrochemical devices like high-capacity lithium-ion batteries. alfa-chemistry.com The unique substitution pattern of a 1-ethyl-3-isopropylpiperazinium cation could offer a new avenue for designing electrolytes with optimized performance and safety characteristics. Bifunctional piperazinium ionic liquids have also been developed to act as reusable catalysts in organic synthesis, indicating another potential research direction. researchgate.net
The table below summarizes findings on related piperazinium ionic liquids, illustrating the types of cations and anions that have been studied and their applications. This provides a framework for predicting the potential utility of ILs derived from this compound.
| Cation | Anion | Key Finding / Application | Reference |
| N-methylpiperazinium | Lactate | Used as an extractant for desulfurization of fuels. | researchgate.netacs.org |
| N-ethylpiperazinium | Lactate | Demonstrated effective removal of sulfur compounds from gasoline. | researchgate.netacs.org |
| 1,4-dimethyl(4-sulfobutyl)piperazinium | Hydrogen Sulfate | Acted as a reusable acid-base catalyst for multi-component organic reactions. | researchgate.net |
| 1-ethyl-1,4-dimethylpiperazinium | bis(trifluoromethylsulfonyl)imide | Subject of conformational analysis to understand structure-property relationships. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Ethyl-3-isopropylpiperazine in a laboratory setting?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine derivatives with ethyl and isopropyl halides under controlled conditions. A common approach uses coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with triethylamine as a base. Purification is achieved via column chromatography or recrystallization, ensuring structural integrity through NMR and mass spectrometry .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and flame-retardant lab coats to avoid skin/eye contact. Ensure local exhaust ventilation to minimize inhalation risks .
- Storage : Keep in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen). Store in cool, well-ventilated areas away from ignition sources. Monitor for electrostatic discharge using grounded equipment .
Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm substituent positions (e.g., ethyl at N1, isopropyl at N3). Key signals include δ ~2.5–3.5 ppm (piperazine CH) and δ ~1.0–1.4 ppm (ethyl/isopropyl CH) .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 142 for [M+H]) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for validation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in functionalization reactions (e.g., nitration or trifluoromethylation) .
- Molecular Dynamics (MD) : Simulate binding affinities for receptor studies (e.g., dopamine or serotonin receptors) by docking derivatives into protein active sites (PDB IDs: 4M48, 6A93) .
Q. What strategies resolve discrepancies in reported physical properties (e.g., boiling point, density) of this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., bp: 157°C, d: 0.899 g/cm³) with NIST Standard Reference Database entries. Use differential scanning calorimetry (DSC) for precise melting/boiling point determination .
- Reproducibility Protocols : Standardize measurement conditions (e.g., ambient pressure for bp, calibrated densitometers) and report uncertainties. Address outliers via collaborative inter-laboratory studies .
Q. How to design experiments to assess the biological activity of this compound analogs?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors) to measure IC values .
- CYP Inhibition : Screen for cytochrome P450 interactions using human liver microsomes and LC-MS/MS metabolite quantification .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro, trifluoromethyl) and correlate with pharmacological profiles. Use QSAR models to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
